4-[(2-Chlorobenzyl)oxy]benzoic acid
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Overview
Description
4-[(2-Chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to a benzoic acid moiety through an ether linkage. It is primarily used in biochemical research and has various applications in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
4-Hydroxybenzoic acid+2-Chlorobenzyl chlorideK2CO3,DMF4-[(2-Chlorobenzyl)oxy]benzoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
4-[(2-Chlorobenzyl)oxy]benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)oxy]benzoic acid
- 4-[(3-Chlorobenzyl)oxy]benzoic acid
- 4-[(2-Bromobenzyl)oxy]benzoic acid
Uniqueness
4-[(2-Chlorobenzyl)oxy]benzoic acid is unique due to the specific positioning of the chlorobenzyl group, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILWQCXDRPDBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278785 |
Source
|
Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84403-78-1 |
Source
|
Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84403-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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